5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-(trifluoromethyl)benzenethiol with appropriate thiadiazole precursors under controlled conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Agriculture: It has potential as a pesticide or herbicide due to its biological activity against certain plant pathogens.
Mechanism of Action
The mechanism of action of 5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
5-[(4-methylphenyl)sulfinyl]-1,3,4-thiadiazole: Known for its antimicrobial properties.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide: Exhibits similar biological activities but with different potency and selectivity. The uniqueness of 5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine lies in its specific trifluoromethyl group, which can enhance its biological activity and stability compared to other derivatives.
Properties
CAS No. |
1095154-88-3 |
---|---|
Molecular Formula |
C9H6F3N3S2 |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
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